Bienvenue dans la boutique en ligne BenchChem!

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

AGPS inhibition enzyme kinetics lead optimization

AGPS-IN-1a is the definitive small-molecule tool for inhibiting alkylglycerone phosphate synthase. Unlike near-neighbor analogs, only this exact pyrrolidinyl-phenylurea structure delivers validated, reproducible AGPS inhibition (Ki ~500 nM) with confirmed binding mode via high-resolution co-crystal structure (PDB 5ADZ, 2.2 Å). Its lack of a chiral center eliminates synthetic ambiguity, ensuring batch-to-batch consistency. Established as a robust positive control in enzymatic and ThermoFAD thermal shift assays (ΔTₘ = +3.5°C), it is essential for benchmarking new inhibitors. Selectively depletes ether lipids without genetic manipulation in melanoma, breast, and ovarian cancer models. Procure with confidence: every batch is supplied with analytical proof of >98% purity, securing the precise pharmacology required for your target-validation and metabolomic studies.

Molecular Formula C18H18FN3O2
Molecular Weight 327.359
CAS No. 894008-99-2
Cat. No. B2562273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS894008-99-2
Molecular FormulaC18H18FN3O2
Molecular Weight327.359
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)F
InChIInChI=1S/C18H18FN3O2/c1-12-7-8-13(9-16(12)19)20-18(24)21-14-10-17(23)22(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
InChIKeyZHQNZFAXAHOCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894008-99-2): Procurement-Critical Identity & Target Engagement Profile


1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also designated AGPS inhibitor 1a (AGPS-IN-1a), belongs to the pyrrolidinyl-phenylurea class and functions as a potent, selective inhibitor of the ether-lipid-generating enzyme alkylglycerone phosphate synthase (AGPS) [1]. The compound was identified through a small-molecule screen and structurally optimized from the parent hit ZINC-69435460; it binds deep within the V-shaped active site of AGPS, engaging both the flavin adenine dinucleotide (FAD) cofactor and residues lining the substrate acyl-chain tunnel [2]. Its molecular formula is C₁₈H₁₈FN₃O₂ (MW 327.36 g/mol), and it is supplied as a solid with >98% purity for laboratory research use .

Why 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea Cannot Be Casually Replaced by In-Class Analogs


Subtle structural modifications within the pyrrolidinyl-phenylurea series profoundly alter AGPS binding and cellular activity. The parent compound ZINC-69435460 bears a chiral methyl substituent on the linker that not only introduces synthetic complexity and enantiomeric purity concerns but also does not confer superior potency ( Ki ≈ 500 nM for both compounds) [1]. Conversely, the analog 1e, which incorporates a rigidifying double bond in the linker, suffers a 2 °C reduction in thermal shift (ΔTₘ = +2 °C vs. +4 °C for ZINC-69435460) and weakened inhibitory activity, demonstrating that non-optimized linker geometry compromises target engagement [2]. Other derivatives in which hydrogen-bonding groups on the dihydrobenzimidazole ring are modified lose detectable AGPS inhibition entirely [3]. Thus, even single-atom changes can abolish the desired pharmacological profile, making procurement based solely on in-class similarity unreliable.

Quantitative Differentiation Evidence for 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea


Equivalent AGPS Inhibitory Potency Without Chiral Complexity vs. Parent Hit ZINC-69435460

Compound 1a inhibits AGPS with an estimated Ki of ~500 nM, matching the potency of the parent screening hit ZINC-69435460 (Ki ~500 nM) [1]. Critically, 1a achieves this equipotency while lacking the chiral methyl substituent present on the linker of ZINC-69435460, thereby eliminating the need for enantioselective synthesis, chiral separation, and stereochemical quality control [2].

AGPS inhibition enzyme kinetics lead optimization

Superior Thermal Stabilization of AGPS Relative to the Linker-Rigidified Analog 1e

In ThermoFAD thermal shift assays, compound 1a increases the melting temperature (ΔTₘ) of AGPS by +3.5 °C, indicating strong target engagement [1]. The structurally rigidified analog 1e, which contains a double bond in the linker, yields a ΔTₘ of only +2 °C (a 1.5 °C smaller shift, or 43 % lower stabilization), reflecting a suboptimal fit in the active site [2]. The parent ZINC-69435460 provides a ΔTₘ of +4 °C, only 0.5 °C above 1a [3].

thermal shift assay target engagement protein stability

Selective Reduction of Oncogenic Ether Lipids Across Multiple Cancer Cell Types vs. Broad-Spectrum Lipid Modulators

Treatment of C8161 melanoma, 231MFP breast, and SKOV3 ovarian cancer cells with 1a (500 μM) selectively lowers ether lipid levels without significantly affecting lipids from other classes (fatty acids, neutral lipids, phospholipids, sphingolipids, eicosanoids) [1]. This contrasts with genetic AGPS ablation, which broadly perturbs multiple lipid networks, and with non-selective metabolic inhibitors that lack this lipid-class discrimination [2].

ether lipid metabolism lipidomics cancer metabolism

X-Ray Crystal Structure Confirming Defined Binding Mode: Enabling Structure-Based Optimization vs. Analogs with Unknown Binding Pose

The co-crystal structure of compound 1a bound to AGPS has been solved at 2.2 Å resolution (PDB: 5ADZ), revealing that the fluorophenyl ring occupies the substrate acyl-chain tunnel, the dihydrobenzimidazole ring stacks on the FAD isoalloxazine, and the urea linker forms specific hydrogen bonds with active-site residues [1]. In contrast, the analog 1e exhibits a flipped dihydrobenzimidazole orientation (PDB: 5AE1), while many in-class derivatives lack any experimentally determined binding pose [2]. This structural information is absent for most commercially available pyrrolidinyl-ureas.

crystal structure structure-based drug design binding mode

High-Confidence Application Scenarios for 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in Research and Drug Discovery


Chemical Probe for Dissecting Ether Lipid Function in Cancer Cell Biology

Use 1a as a selective small-molecule tool to lower ether lipid levels in human cancer cell lines (melanoma, breast, ovarian) without genetic manipulation. The compound's demonstrated selectivity for ether lipids over other lipid classes [1] makes it suitable for metabolomic studies aimed at isolating ether-lipid-specific phenotypes in migration, invasion, and survival assays.

Starting Point for Structure-Guided AGPS Inhibitor Optimization

Leverage the high-resolution co-crystal structure (PDB 5ADZ, 2.2 Å) [2] and the compound's lack of a chiral center to rationally design analogs with modified linker, fluorophenyl, or dihydrobenzimidazole moieties. The defined binding mode enables computational docking and molecular dynamics simulations without stereochemical ambiguity.

Reference Standard for AGPS Biochemical and Biophysical Assays

Employ 1a as a validated positive control in AGPS enzymatic inhibition assays (Ki ~500 nM) [3] and ThermoFAD thermal shift assays (ΔTₘ = +3.5 °C) [4] to benchmark new inhibitor candidates. Its robust, reproducible activity across orthogonal assay formats ensures reliable inter-experimental calibration.

Pharmacological Validation of AGPS as a Therapeutic Target in Oncology

Apply 1a in ex vivo and in vivo models to correlate AGPS inhibition with attenuation of oncogenic signaling lipid (e.g., LPAe) levels and tumorigenic phenotypes [5]. The compound's selectivity profile reduces the risk of off-target lipidome perturbation, strengthening target-validation conclusions.

Quote Request

Request a Quote for 1-(3-Fluoro-4-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.